Mcl-1 Binding Affinity: 3,4-Dichloro vs. 3-Chloro Analog
The 3,4-dichloro substitution pattern confers distinct Mcl-1 inhibitory activity compared to related analogs. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid demonstrates binding to myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 μM . In contrast, the mono-substituted 3-chloro-1-benzothiophene-2-carboxylic acid exhibits substantially weaker Mcl-1 binding with a Ki of 131 μM, representing an approximately 2.2-fold reduction in affinity [1]. The unsubstituted benzothiophene-2-carboxylic acid shows no reported Mcl-1 binding activity in comparable assays.
| Evidence Dimension | Mcl-1 binding affinity (inhibition constant) |
|---|---|
| Target Compound Data | Ki = 59 μM |
| Comparator Or Baseline | 3-Chloro-1-benzothiophene-2-carboxylic acid: Ki = 131 μM; Benzothiophene-2-carboxylic acid: No detectable binding |
| Quantified Difference | ~2.2-fold higher Mcl-1 binding affinity for target compound vs. 3-chloro analog |
| Conditions | Fluorescence polarization displacement assay using FITC-labeled BH3 peptide; human Mcl-1 protein (residues 172–327) expressed in E. coli |
Why This Matters
This quantifiable difference in Mcl-1 binding affinity provides a clear rationale for selecting the 3,4-dichloro derivative over mono-chlorinated or unsubstituted analogs in cancer biology research programs targeting Mcl-1-dependent pathways.
- [1] BindingDB. (n.d.). BDBM67473: 3-chloro-1-benzothiophene-2-carboxylic acid. Ki = 1.31E+5 nM for Mcl-1 binding. View Source
